![molecular formula C20H11Cl2F3N2O B2727199 1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 252059-81-7](/img/structure/B2727199.png)
1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyridine ring, a trifluoromethyl group, and a dichlorophenyl group . These groups are known to bestow distinctive physical and chemical properties to the compounds they are part of .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step processes. For instance, the Suzuki–Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds, which could be relevant in the synthesis of this compound . Additionally, the synthesis could involve the use of trifluoroacetimidoyl chlorides .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a dichlorophenyl group . The presence of these groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
The compound’s reactivity can be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the dichlorophenyl group . For instance, the Suzuki–Miyaura cross-coupling reaction involves the formation of new carbon-carbon bonds, which could be relevant in reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by the presence of the pyridine ring, the trifluoromethyl group, and the dichlorophenyl group . These groups are known to bestow distinctive physical and chemical properties to the compounds they are part of .Scientific Research Applications
Synthesis and Structural Analysis
Research on pyridine derivatives, including compounds similar to 1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, focuses on their synthesis and structural analysis. For instance, a study on pyrazolo[4,3-b]pyridine derivatives highlighted the synthesis, thermal analysis, and optical properties of such compounds. Thin films of these derivatives were studied for their potential in fabricating heterojunctions and as photosensors, illustrating their applications in electronic devices and sensor technology (El-Menyawy et al., 2019).
Antimicrobial and Antioxidant Activities
The exploration of pyridine carbonitrile derivatives extends to their biological activities. A study focusing on the synthesis and reactions of new pyridine carbonitrile derivatives revealed promising antimicrobial and antioxidant properties. This research underscores the potential of such compounds in the development of new therapeutic agents (H., Sayed et al., 2015).
Corrosion Inhibition
Pyrazolo[3,4-b]pyridine derivatives have also been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. Ultrasound-assisted synthesis of these compounds has shown that they can effectively protect steel, demonstrating their utility in industrial applications to enhance material longevity and integrity (Dandia et al., 2013).
Molecular Docking and Screening
Further studies have involved the synthesis of novel pyridine and fused pyridine derivatives, with in silico molecular docking screenings against specific proteins. This research highlights the importance of these compounds in drug discovery and development, particularly in identifying new molecules with potential therapeutic benefits (Flefel et al., 2018).
Future Directions
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F3N2O/c21-16-6-4-14(17(22)9-16)11-27-18(7-5-13(10-26)19(27)28)12-2-1-3-15(8-12)20(23,24)25/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLFKTVDVYSVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C(=O)N2CC3=C(C=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

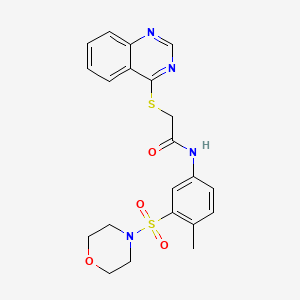
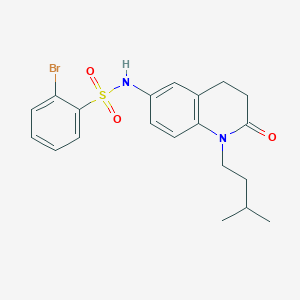
![N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2727119.png)
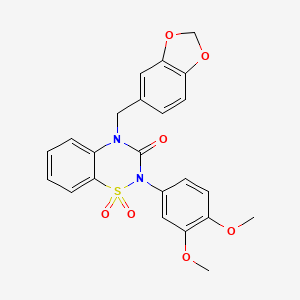
![N-(1-cyanocyclopentyl)-2-(3-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2727121.png)
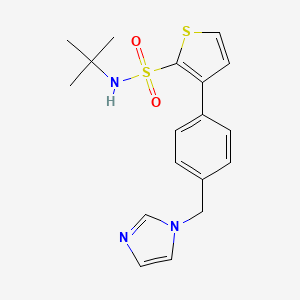
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2727126.png)
![5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2727128.png)
![2-Imidazo[1,5-a]pyridin-1-ylacetic acid](/img/structure/B2727129.png)
![ethyl 2-(2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2727133.png)
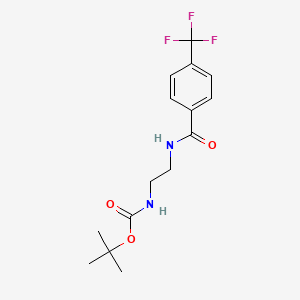
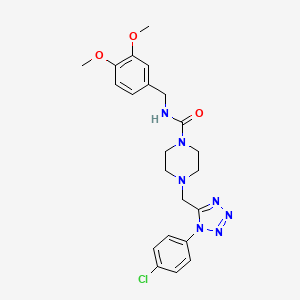
![(E)-ethyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2727138.png)
